molecular formula C16H34N6 B13795805 1,4-Bis[2-(1-piperazinyl)-ethyl]-piperazine CAS No. 53727-52-9

1,4-Bis[2-(1-piperazinyl)-ethyl]-piperazine

Cat. No.: B13795805
CAS No.: 53727-52-9
M. Wt: 310.48 g/mol
InChI Key: XTBOYQTVOSNFEE-UHFFFAOYSA-N
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Description

1,4-Bis[2-(1-piperazinyl)-ethyl]-piperazine is a heterocyclic organic compound with the molecular formula C16H34N6. It is a derivative of piperazine, a well-known chemical structure in medicinal chemistry and pharmaceutical applications. This compound is characterized by the presence of two piperazine rings connected by ethyl linkers, making it a versatile building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[2-(1-piperazinyl)-ethyl]-piperazine typically involves the reaction of piperazine with ethylene oxide or ethylene chlorohydrin under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atoms of the piperazine ring attack the electrophilic carbon atoms of the ethylene oxide or ethylene chlorohydrin, resulting in the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as alkali metal hydroxides, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[2-(1-piperazinyl)-ethyl]-piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine nitrogen atoms can be substituted with various electrophiles, such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base, such as sodium hydroxide or potassium carbonate, in organic solvents.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with hydrogenated nitrogen atoms.

    Substitution: Various substituted piperazine derivatives, depending on the electrophile used.

Scientific Research Applications

1,4-Bis[2-(1-piperazinyl)-ethyl]-piperazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders and cancer.

    Industry: Utilized in the production of polymers, resins, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1,4-Bis[2-(1-piperazinyl)-ethyl]-piperazine involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting biochemical pathways and cellular processes. Its piperazine rings allow for strong binding interactions with target proteins, leading to changes in their conformation and function.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(2-hydroxyethyl)piperazine: Similar in structure but with hydroxyl groups instead of piperazine rings.

    1,4-Bis(3-aminopropyl)piperazine: Contains aminopropyl groups instead of ethyl linkers.

    1,2-Bis[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethane: A more complex structure with additional aromatic rings.

Uniqueness

1,4-Bis[2-(1-piperazinyl)-ethyl]-piperazine is unique due to its dual piperazine rings connected by ethyl linkers, providing a versatile scaffold for the synthesis of various bioactive molecules. Its ability to undergo multiple types of chemical reactions and its wide range of applications in scientific research make it a valuable compound in both academic and industrial settings.

Properties

CAS No.

53727-52-9

Molecular Formula

C16H34N6

Molecular Weight

310.48 g/mol

IUPAC Name

1,4-bis(2-piperazin-1-ylethyl)piperazine

InChI

InChI=1S/C16H34N6/c1-5-19(6-2-17-1)9-11-21-13-15-22(16-14-21)12-10-20-7-3-18-4-8-20/h17-18H,1-16H2

InChI Key

XTBOYQTVOSNFEE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCN2CCN(CC2)CCN3CCNCC3

Origin of Product

United States

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